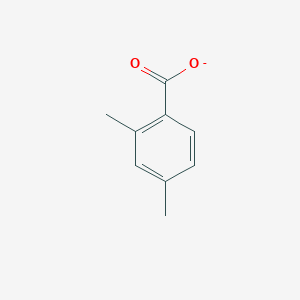

2,4-Dimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9O2- |

|---|---|

Molecular Weight |

149.17 g/mol |

IUPAC Name |

2,4-dimethylbenzoate |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1 |

InChI Key |

BKYWPNROPGQIFZ-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Physical properties of 2,4-Dimethylbenzoate (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2,4-Dimethylbenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the critical physical properties of 2,4-Dimethylbenzoic Acid (CAS No. 611-01-8), with a primary focus on its melting and boiling points. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these characteristics. We will explore the significance of these properties as indicators of purity and identity, provide detailed, field-proven experimental protocols, and explain the scientific rationale behind each procedural step.

Introduction and Nomenclature

2,4-Dimethylbenzoic acid is an aromatic carboxylic acid distinguished by a benzene ring substituted with two methyl groups and a carboxylic acid group.[1] While the term "2,4-Dimethylbenzoate" can refer to the salts or esters derived from this acid, this guide will focus on the parent compound, 2,4-Dimethylbenzoic acid, which is the subject of most physical property literature.[1][2]

The determination of a compound's physical properties, particularly its melting and boiling points, remains a foundational technique in chemical analysis. These properties are intrinsic to a pure substance and serve as crucial benchmarks for identity confirmation and purity assessment.[3] A sharp, well-defined melting point is a strong indicator of a pure compound, whereas impurities typically cause a depression and broadening of the melting range.[3] Similarly, the boiling point is a characteristic constant, provided the external pressure is controlled and reported. This guide offers both the established values for 2,4-Dimethylbenzoic acid and the detailed experimental frameworks for their empirical verification.

Physicochemical Property Summary

The fundamental physical and chemical properties of 2,4-Dimethylbenzoic acid are summarized below for quick reference. These values are compiled from authoritative chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 611-01-8 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 124-127 °C | [4][5] |

| Boiling Point | ~267 °C at 727 mmHg | [4][6] |

| Solubility | Moderately soluble in water; soluble in methanol and ether | [1] |

In-Depth Analysis of Thermal Properties

Melting Point: A Criterion of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often referred to as a "sharp" melting point.[3] The literature value for 2,4-Dimethylbenzoic acid is consistently reported in the range of 124-127 °C.[4][5]

The presence of even minor impurities disrupts the crystal lattice of the solid. This disruption weakens the intermolecular forces, requiring less energy to break the solid structure, which results in a lower melting point. Furthermore, impurities introduce a heterogeneous composition, causing the substance to melt over a wider temperature range. Therefore, a broad melting range (e.g., > 3 °C) is a reliable indicator of an impure sample.[3]

Boiling Point: The Influence of Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For 2,4-Dimethylbenzoic acid, the boiling point is reported as approximately 267 °C at a pressure of 727 mmHg, which is slightly below standard atmospheric pressure (760 mmHg).[4][6]

Causality: It is critical to report the pressure at which a boiling point is measured. A reduction in external pressure lowers the vapor pressure required for boiling to commence, thus decreasing the boiling point.[8] This relationship is a key consideration in vacuum distillation techniques used to purify high-boiling-point compounds that might decompose at their atmospheric boiling temperature.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of a solid compound like 2,4-Dimethylbenzoic acid.

Protocol: Melting Point Determination (Capillary Method)

This method is the most common and accurate for determining the melting point of a solid organic compound.

Principle of Self-Validation: The accuracy of this protocol relies on a slow, controlled heating rate near the expected melting point and the use of a calibrated thermometer. For absolute confirmation of a compound's identity, a "mixed melting point" test can be performed. Mixing the unknown sample with a pure standard of 2,4-Dimethylbenzoic acid should result in no change to the melting point if the unknown is indeed the same compound.[3]

Methodology:

-

Sample Preparation:

-

Place a small amount of dry 2,4-Dimethylbenzoic acid on a clean, dry surface (like a watch glass).

-

Crush the crystalline solid into a fine powder using a spatula.[9]

-

Press the open end of a capillary tube (sealed at one end) into the powder. A small amount of the solid will enter the tube.[10]

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The final packed sample height should be 2-3 mm.[10]

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block or oil bath.[11]

-

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., around 105 °C).

-

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate is crucial to ensure that the temperature of the sample and the thermometer are in thermal equilibrium, preventing an artificially high reading.[3]

-

Record the temperature at which the first drop of liquid appears (the start of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).[11]

-

-

Data Analysis:

-

Report the observed melting point as a range from the temperature of initial melting to complete liquefaction.

-

Allow the apparatus to cool and perform a second measurement with a fresh sample and capillary tube to ensure reproducibility.[9]

-

Caption: Workflow for Melting Point Determination.

Protocol: Boiling Point Determination (Micro Method)

This method is suitable for determining the boiling point of small quantities of a substance.

Principle of Self-Validation: This technique identifies the boiling point by observing the equilibrium between the liquid's vapor pressure and the atmospheric pressure. The observation of a continuous stream of bubbles followed by the liquid being drawn into the capillary upon cooling provides a distinct and verifiable endpoint.[12]

Methodology:

-

Apparatus Setup:

-

Add approximately 2-3 mL of molten 2,4-Dimethylbenzoic acid to a small test tube (e.g., 10x75 mm).[12]

-

Take a melting point capillary tube and seal one end. Place this capillary tube into the test tube with its open end facing down.[12]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a beaker containing a heat-transfer fluid (e.g., mineral oil or paraffin oil). The sample should be fully submerged below the oil level.[13]

-

-

Measurement:

-

Begin heating the oil bath gently while stirring continuously to ensure uniform temperature distribution.[12]

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point of the sample is reached, the liquid will begin to boil and a rapid, continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[8]

-

Causality: At this stage, the vapor pressure inside the capillary has overcome the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the exact temperature at which the bubbling stops and the liquid is drawn up into the capillary tube. This temperature is the boiling point.[8]

-

-

Data Analysis:

-

Record the temperature observed in the final step as the boiling point.

-

Note the ambient atmospheric pressure at the time of the experiment for a complete and accurate record.

-

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The melting and boiling points are indispensable physical constants for the characterization of 2,4-Dimethylbenzoic acid. A melting point in the range of 124-127 °C and a boiling point of approximately 267 °C at 727 mmHg serve as reliable indicators of the compound's identity and purity. The experimental protocols detailed herein provide a robust framework for the empirical validation of these properties. Adherence to controlled, methodical procedures, such as slow heating rates and accurate temperature monitoring, is paramount for obtaining trustworthy and reproducible results essential for research and quality control in drug development and chemical synthesis.

References

-

Determination of Melting Point of An Organic Compound . Scribd. [Link]

-

2,4-dimethylbenzoic acid . Stenutz. [Link]

-

2,4-Dimethylbenzoic acid | CAS#:611-01-8 . Chemsrc. [Link]

-

Experiment 1: Melting-point Determinations . Athabasca University. [Link]

-

Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point . University of Babylon. [Link]

-

2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 . PubChem, National Institutes of Health. [Link]

-

experiment (1) determination of melting points . University of Technology, Iraq. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance . St. Wilfred's P.G. College. [Link]

-

Experimental No. (2) Boiling Point Boiling point Purpose of experimental . University of Technology, Iraq. [Link]

-

methyl this compound . ChemSynthesis. [Link]

-

BOILING POINT DETERMINATION . Al-Mustaqbal University College. [Link]

-

02 Exp 1 Boiling Point Determination . Scribd. [Link]

-

This compound | C9H9O2- | CID 6950159 . PubChem, National Institutes of Health. [Link]

Sources

- 1. CAS 611-01-8: 2,4-Dimethylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H9O2- | CID 6950159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]

- 5. 2,4-Dimethylbenzoic acid | CAS#:611-01-8 | Chemsrc [chemsrc.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

Solubility of 2,4-Dimethylbenzoate in different solvents

An In-depth Technical Guide to the Solubility of 2,4-Dimethylbenzoate

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, a thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior, optimizing reaction conditions, and formulating effective drug products. 2,4-Dimethylbenzoic acid (and its conjugate base, this compound) serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility profile—the extent to which it dissolves in various solvents—directly influences its reaction kinetics, purification, bioavailability, and formulation design.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. For 2,4-dimethylbenzoic acid, the key characteristics are summarized below. These values are fundamental to understanding its behavior in different chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 124-126 °C | [3] |

| pKa (at 25 °C) | 4.217 | [3][4] |

| Water Solubility (Acid Form, 25 °C) | 0.16 g/L | [3][5] |

| Calculated logP (Octanol-Water) | ~2.8 | [2] |

| Appearance | White crystalline powder | [3][5] |

The relatively high logP value indicates a preference for lipophilic (nonpolar) environments over aqueous ones, which is consistent with its low measured water solubility.[2] The pKa of 4.217 is critical, as it signifies that the molecule's ionization state—and thus its solubility—is highly dependent on the pH of the medium.[3][4]

Theoretical Principles of Solubility

Solubility is not a static property but a dynamic equilibrium between the solid-state compound and the dissolved state. This equilibrium is governed by the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[6]

The Role of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. 2,4-Dimethylbenzoic acid, with its carboxylic acid group, can participate in hydrogen bonding. While its hydrocarbon backbone limits its solubility in highly polar water, it is expected to be significantly more soluble in alcohols like methanol and ethanol, where the solvent's alkyl chains can interact more favorably with the molecule's nonpolar regions.[7] For its parent compound, benzoic acid, solubility is markedly higher in ethanol than in water.[1][8]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMSO are powerful, universal solvents capable of dissolving a wide array of polar and nonpolar compounds.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and interact primarily through weaker van der Waals forces. The nonpolar benzene ring and methyl groups of 2,4-dimethylbenzoic acid allow for some interaction, but the highly polar carboxylic acid group limits solubility in these solvents.

The Critical Influence of pH

For an ionizable compound like 2,4-dimethylbenzoic acid, pH is arguably the most dominant factor influencing its aqueous solubility. The carboxylic acid exists in a pH-dependent equilibrium with its conjugate base, the this compound anion.

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Protocol

-

Preparation: a. Add an excess amount of solid 2,4-dimethylbenzoic acid (e.g., 5-10 mg) to a glass vial (e.g., 4 mL). The exact amount should be enough to ensure solid remains after equilibration. b. Accurately pipette a known volume of the desired solvent (e.g., 2 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the samples continuously for a predetermined period, typically 24 to 48 hours. A preliminary experiment can determine the time required to reach a plateau in concentration.

-

Phase Separation: a. After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to sediment. b. Carefully draw the supernatant into a syringe. c. Attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous solutions) to the syringe. d. Discard the first few drops of filtrate to saturate the filter membrane, then collect the clear, particle-free filtrate into a clean vial. This step is critical to remove all undissolved microparticles.

-

Quantification: a. Accurately perform a serial dilution of the filtrate with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method. b. Analyze the diluted samples using a validated method, such as the HPLC-UV protocol described below. c. Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility.

Part 2: Protocol for Concentration Measurement (HPLC-UV Analysis)

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and common technique for quantifying benzoic acid derivatives. [10]

Methodology

-

Preparation of Standards: a. Prepare a stock solution of 2,4-dimethylbenzoic acid (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and a buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid. A typical ratio would be 50:50 (v/v). [10]The acidic pH ensures the analyte is in its protonated form for consistent retention.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Approximately 230-235 nm, corresponding to an absorbance maximum for the benzene ring system.

-

Column Temperature: 30 °C.

-

-

Analysis and Calculation: a. Inject the calibration standards to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (r²) of >0.995. b. Inject the diluted filtrate samples (from the shake-flask experiment). c. Determine the concentration of the diluted samples from the calibration curve using the regression equation. d. Calculate the final solubility (S) in the original, undiluted filtrate using the formula: S (mg/L) = Concentration from curve (mg/L) × Dilution Factor

Conclusion

The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the physicochemical environment. Its behavior is characterized by low intrinsic aqueous solubility that can be dramatically enhanced by increasing the pH to deprotonate the carboxylic acid into its highly soluble carboxylate form. While quantitative data in organic solvents remains sparse, the principles of "like dissolves like" suggest higher solubility in polar organic solvents like alcohols compared to nonpolar hydrocarbons.

For researchers in drug development and chemical synthesis, a precise understanding of this compound's solubility is not merely academic but a practical necessity. The robust, validated shake-flask and HPLC-UV methodologies detailed in this guide provide a reliable framework for determining these critical solubility values, enabling informed decisions in solvent selection, reaction optimization, and formulation development.

References

-

Chem-Impex. (n.d.). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

-

ChemBK. (2024). 2,4-Dimethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

-

ResearchGate. (2020). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

USP-NF. (n.d.). <1236> Solubility Measurements. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzoic acid, 2,4-dimethyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Solubility. Retrieved from [Link]

-

ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

-

ResearchGate. (2015). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dimethylbenzoic acid CAS#: 611-01-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,4-Dimethylbenzoic Acid | 611-01-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. 2,4-Dimethylbenzoic acid | CAS#:611-01-8 | Chemsrc [chemsrc.com]

CAS number and molecular weight of 2,4-Dimethylbenzoate

An In-Depth Technical Guide to Methyl 2,4-Dimethylbenzoate for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Methyl this compound, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. While the term "this compound" can refer to the anion of its parent acid, this document will focus on the methyl ester derivative (Methyl this compound), which is the common reagent in laboratory and industrial settings. We will detail its fundamental chemical identifiers, physicochemical properties, synthesis methodologies, and critical analytical protocols for quality assurance. This guide is structured to deliver not just data, but also the underlying scientific principles and practical insights required for its effective application.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. Methyl this compound is the methyl ester of 2,4-dimethylbenzoic acid. It is crucial to distinguish between the ester, the parent acid, and its corresponding anion, as their properties and applications differ significantly.

The primary identifiers and properties for Methyl this compound and its parent acid are summarized below for clarity and direct comparison.

| Property | Methyl this compound | 2,4-Dimethylbenzoic Acid |

| Synonyms | Methyl 2,4-dimethyl-benzoate | asym.-m-Xylylic acid, 4-Carboxy-1,3-dimethylbenzene |

| CAS Number | 23617-71-2[1][2] | 611-01-8[3][4] |

| Molecular Formula | C₁₀H₁₂O₂[1] | C₉H₁₀O₂[3][4] |

| Molecular Weight | 164.20 g/mol [1] | 150.17 g/mol [3][4] |

| Appearance | Solid | White crystalline powder[3] |

| Melting Point | -2°C (estimate)[5] | Not specified |

| Boiling Point | 232.5°C (estimate)[5] | Not specified |

| Storage | Sealed in dry, Room Temperature[5] | Not specified |

| InChI Key | QQCLNRPRQRDMCK-UHFFFAOYSA-N | BKYWPNROPGQIFZ-UHFFFAOYSA-N[3][4] |

Synthesis and Mechanistic Insights

Methyl this compound is most commonly synthesized via the esterification of its parent compound, 2,4-dimethylbenzoic acid. The Fischer-Speier esterification is the archetypal method, valued for its use of readily available and inexpensive reagents.

Fischer-Speier Esterification: The Underlying Chemistry

This reaction involves treating the carboxylic acid (2,4-dimethylbenzoic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The Causality Behind Experimental Choices:

-

Excess Methanol: The reaction is an equilibrium. Le Châtelier's principle dictates that using methanol as the solvent (a large excess) drives the equilibrium towards the formation of the ester and water, maximizing the yield.

-

Acid Catalyst: The carbonyl oxygen of the carboxylic acid is not sufficiently electrophilic to be attacked by the neutral alcohol. The acid catalyst protonates the carbonyl oxygen, significantly increasing its electrophilicity and activating it for nucleophilic attack by methanol.

-

Removal of Water: As water is a product, its removal during the reaction (e.g., using a Dean-Stark apparatus) can also shift the equilibrium to the right, further enhancing the yield. However, for many small-scale preparations, the use of excess alcohol is sufficient.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of a typical laboratory-scale synthesis of Methyl this compound.

Caption: Workflow for the synthesis and purification of Methyl this compound.

Applications in Research and Drug Development

While specific applications for Methyl this compound are often proprietary, its structure lends itself to use as a versatile building block or intermediate in organic synthesis. Substituted benzoates are common moieties in pharmacologically active compounds. For instance, related structures like methyl 2,4-dihydroxy-3,6-dimethylbenzoate are known pharmaceutical intermediates.[6][7] The dimethyl substitution pattern on the aromatic ring provides a specific steric and electronic profile that can be exploited by medicinal chemists to fine-tune the binding of a molecule to a biological target.

Potential roles include:

-

Scaffold for Derivatization: The ester can be hydrolyzed back to the carboxylic acid for amide coupling or other transformations. The aromatic ring can undergo further substitution reactions.

-

Fragment-Based Drug Discovery: As a well-defined small molecule, it can be used in fragment screening libraries to identify initial binding interactions with protein targets.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical reagent is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of Methyl this compound.

Self-Validating RP-HPLC Protocol

This protocol is adapted from established methods for similar benzoate compounds and incorporates self-validating checks for trustworthiness.[8]

Objective: To determine the purity of a Methyl this compound sample by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Materials:

-

HPLC system with UV-Vis detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Methyl this compound reference standard (>99% purity)

-

Volumetric flasks, pipettes, and autosampler vials

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of Methanol:Water (60:40 v/v).

-

Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum.

-

Causality: The methanol/water ratio is chosen to provide adequate retention and sharp peak shape for the moderately nonpolar analyte on the C18 stationary phase. Degassing prevents bubble formation in the pump, ensuring a stable baseline.

-

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This is your stock solution.

-

Trustworthiness: Using a certified reference standard ensures the accuracy of the quantification.

-

-

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh 10.0 mg of the sample to be tested into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Causality: 254 nm is a common wavelength for detecting aromatic compounds. A controlled column temperature ensures reproducible retention times.

-

-

Validation and Analysis Sequence:

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This validates that the HPLC system is performing consistently.

-

Blank Injection: Inject the mobile phase to ensure no contamination is present.

-

Standard Injection: Inject the standard solution.

-

Sample Injection: Inject the sample solution in duplicate.

-

Standard Check: Re-inject the standard solution after every 10 sample injections to verify system stability over time.

-

-

Purity Calculation:

-

The purity is calculated as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method).

-

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

-

Conclusion

Methyl this compound, identified by CAS Number 23617-71-2 and a molecular weight of 164.20 g/mol , is a valuable chemical entity for synthetic and pharmaceutical applications. A thorough understanding of its properties, synthesis via Fischer esterification, and rigorous analytical validation using methods like RP-HPLC are essential for its successful implementation in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their work with this versatile compound.

References

-

PubChem, National Center for Biotechnology Information. This compound. [Link][9]

-

Ningbo Inno Pharmchem Co., Ltd. The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. [Link][6]

-

Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. [10]

-

Google Patents. CN113248373A - Preparation method of methyl benzoate compound. [11]

-

PubChem, National Center for Biotechnology Information. 2,4-Dimethylbenzoic acid. [Link][3]

-

Google Patents. Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. [7]

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link][8]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Methyl this compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoic acid, 2,4-dimethyl- [webbook.nist.gov]

- 5. methyl this compound | 23617-71-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H9O2- | CID 6950159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]

- 11. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Antibacterial Properties of 2,4-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

2,4-Dimethylbenzoic acid, a member of the benzoic acid derivative family, has been identified as possessing antimicrobial properties. This technical guide provides a comprehensive exploration of its potential as an antibacterial agent, addressing its likely mechanisms of action, prospective spectrum of activity, and the methodologies crucial for its evaluation. In the absence of extensive direct research on this specific isomer, this guide synthesizes information from the broader class of benzoic acid derivatives to provide a robust theoretical and practical framework for researchers. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity. This document is intended to serve as a foundational resource for scientists investigating novel antimicrobial compounds and for professionals in drug development seeking to explore new chemical entities.

Introduction to 2,4-Dimethylbenzoic Acid: A Promising Antibacterial Scaffold

2,4-Dimethylbenzoic acid is an organic compound with the chemical formula C₉H₁₀O₂.[1] It is a derivative of benzoic acid, a well-known antimicrobial agent and food preservative.[2] While the antibacterial activity of 2,4-Dimethylbenzoic acid has been noted, detailed investigations into its efficacy and mechanisms are not extensively documented in publicly available literature.[3] However, the established antimicrobial properties of benzoic acid and its derivatives provide a strong foundation for understanding the potential of this specific isomer.[4][5]

The core hypothesis for the antibacterial action of benzoic acid derivatives lies in their ability to disrupt fundamental bacterial processes, primarily related to cell membrane integrity and intracellular pH homeostasis.[2] The lipophilic nature of the benzene ring, combined with the acidic carboxyl group, allows these molecules to interact with and traverse the bacterial cell envelope. The addition of methyl groups, as in 2,4-Dimethylbenzoic acid, can further modulate this lipophilicity, potentially influencing its spectrum of activity and potency.[6]

This guide will provide a detailed examination of the probable mechanisms of action, a framework for evaluating its antibacterial spectrum, and standardized protocols for conducting these assessments.

Postulated Mechanisms of Antibacterial Action

Based on the known mechanisms of benzoic acid and its substituted derivatives, the antibacterial action of 2,4-Dimethylbenzoic acid is likely multifaceted, primarily targeting the bacterial cell envelope and disrupting intracellular pH.

Disruption of Intracellular pH Homeostasis

A primary mechanism for weak organic acids like benzoic acid is the disruption of the bacterial cell's internal pH.[2] In its undissociated form, 2,4-Dimethylbenzoic acid can passively diffuse across the bacterial cell membrane. Once inside the more alkaline cytoplasm, the carboxylic acid group dissociates, releasing a proton and acidifying the intracellular environment.[4] This acidification can inhibit the function of critical enzymes and disrupt metabolic pathways essential for bacterial survival.[2]

Perturbation of the Bacterial Cell Membrane

A second critical mechanism likely involves the disruption of the bacterial cell membrane's structure and function. The lipophilic nature of the dimethyl-substituted benzene ring allows the molecule to intercalate into the phospholipid bilayer of the bacterial membrane. This insertion can disrupt the packing of the lipid acyl chains, leading to increased membrane fluidity and permeability.[4] The consequence of this membrane perturbation is the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.

Spectrum of Antibacterial Activity: A Comparative Outlook

The table below presents a hypothetical framework for the antibacterial spectrum of 2,4-Dimethylbenzoic acid, with comparative MIC values for other benzoic acid derivatives to provide context. It is imperative that these values be experimentally determined for 2,4-Dimethylbenzoic acid.

| Bacterial Species | Gram Stain | Potential Target Pathogen | Comparative MIC of Related Benzoic Acid Derivatives (µg/mL) | Hypothetical MIC Range for 2,4-Dimethylbenzoic Acid (µg/mL) |

| Escherichia coli | Negative | Urinary Tract Infections, Gastroenteritis | Benzoic acid: 1000[7] | 500 - 2000 |

| Staphylococcus aureus | Positive | Skin Infections, Sepsis | 4-hydroxybenzoic acid: >1000 | 500 - 2000 |

| Pseudomonas aeruginosa | Negative | Nosocomial Infections, Lung Infections | - | >2000 |

| Enterococcus faecalis | Positive | Endocarditis, Urinary Tract Infections | - | 1000 - 4000 |

Note: The hypothetical MIC ranges are estimations based on the general activity of benzoic acid derivatives and require experimental validation. The effectiveness of these compounds can be influenced by factors such as the pH of the growth medium.[4]

Experimental Protocols for Antibacterial Assessment

To rigorously evaluate the antibacterial properties of 2,4-Dimethylbenzoic acid, standardized and validated experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[1][8]

Protocol:

-

Preparation of 2,4-Dimethylbenzoic Acid Stock Solution: Dissolve a known weight of 2,4-Dimethylbenzoic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[9]

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2,4-Dimethylbenzoic acid solution in CAMHB. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[10]

-

Reading the MIC: The MIC is the lowest concentration of 2,4-Dimethylbenzoic acid at which there is no visible growth of bacteria.[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Perform MIC Assay: Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[2]

Synergistic Potential with Conventional Antibiotics

Combining antimicrobial agents can be an effective strategy to enhance efficacy and combat drug resistance. The checkerboard assay is a common method to assess these interactions.[11]

Checkerboard Assay for Synergy Testing

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of 2,4-Dimethylbenzoic acid and a conventional antibiotic (e.g., a β-lactam or aminoglycoside).

-

Create Dilution Series: In a 96-well plate, create a two-dimensional array of dilutions. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

-

Inoculation and Incubation: Inoculate the plate with the test bacterium as described in the MIC protocol and incubate.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits bacterial growth. The FIC index is the sum of the FICs of each drug, where the FIC of a drug is the MIC of the drug in combination divided by the MIC of the drug alone.

-

Synergy: FIC index ≤ 0.5

-

Additive: 0.5 < FIC index ≤ 1.0

-

Indifference: 1.0 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0[12]

-

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[6]

-

Lipophilicity: The addition of methyl groups to the benzoic acid scaffold increases its lipophilicity. This can enhance the molecule's ability to partition into and disrupt the bacterial membrane. However, excessive lipophilicity can sometimes lead to reduced aqueous solubility and bioavailability.

-

Steric Hindrance: The position of the methyl groups can influence the molecule's interaction with potential target enzymes or its ability to intercalate into the membrane. The 2,4-disubstitution pattern may present a unique steric profile compared to other dimethylbenzoic acid isomers.

-

Electronic Effects: Methyl groups are weakly electron-donating, which can slightly influence the pKa of the carboxylic acid group and, consequently, the ratio of undissociated to dissociated forms at a given pH.

Further research comparing the antibacterial activity of various dimethylbenzoic acid isomers would be invaluable for elucidating more precise SARs.

Conclusion and Future Directions

2,4-Dimethylbenzoic acid represents a promising, yet under-investigated, candidate for antibacterial drug discovery. Based on the well-established properties of benzoic acid and its derivatives, its primary mechanisms of action are likely to involve the disruption of bacterial intracellular pH and the perturbation of the cell membrane. To fully realize its potential, further research is critically needed to:

-

Determine the definitive MIC and MBC values of 2,4-Dimethylbenzoic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Elucidate the precise molecular mechanisms of its antibacterial action through techniques such as membrane permeabilization assays and studies on intracellular pH changes.

-

Investigate its synergistic potential with a range of conventional antibiotics to identify combinations that could be effective against drug-resistant strains.

-

Conduct comprehensive structure-activity relationship studies by synthesizing and testing a series of related dimethylbenzoic acid isomers and other derivatives.

This technical guide provides a solid foundation for initiating and conducting these crucial investigations, paving the way for the potential development of 2,4-Dimethylbenzoic acid as a novel antibacterial agent.

References

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2,5-dimethylbenzoic acid (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 6. Enhancing Norfloxacin’s Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids [scirp.org]

- 7. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cgspace.cgiar.org [cgspace.cgiar.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2,4-Dimethylbenzoate as a conjugate base of 2,4-dimethylbenzoic acid

Topic: 2,4-Dimethylbenzoate as a conjugate base of 2,4-dimethylbenzoic acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Determinants, Metabolic Fate, and Coordination Chemistry

Executive Summary & Chemical Identity

This compound (

For drug development professionals, this compound is critical as the primary metabolic endpoint of pseudocumene (1,2,4-trimethylbenzene) , a ubiquitous solvent and environmental contaminant. In material science, its sterically hindered carboxylate group offers unique binding modes for constructing Metal-Organic Frameworks (MOFs) and luminescent lanthanide complexes.

Physicochemical Profile

| Property | Value / Description | Causality |

| Molecular Weight | 149.17 g/mol (Anion) | -- |

| pKa (Conjugate Acid) | ~4.17 - 4.22 | The ortho-methyl group exerts a steric effect that twists the carboxylate out of the benzene plane, slightly inhibiting resonance stabilization of the acid, increasing acidity relative to some isomers, despite the electron-donating methyl effect. |

| Solubility (Acid) | 0.16 g/L (Water, 25°C) | Lipophilic nature of the xylyl moiety.[1] |

| Solubility (Na+ Salt) | High (>100 g/L est.) | Ionic dissociation in aqueous media; critical for biological clearance. |

| CAS (Acid) | 611-01-8 | -- |

| CAS (Metabolite) | 41859-41-0 (Glycine conjugate) | 2,4-Dimethylhippuric acid. |

Biotransformation: The Pseudocumene Pathway

In toxicological screenings and metabolic stability assays, distinguishing between xylene isomers is vital. A common error is conflating the metabolism of m-xylene with pseudocumene.

-

m-Xylene (1,3-dimethylbenzene) metabolizes to 3-methylbenzoic acid .

-

Pseudocumene (1,2,4-trimethylbenzene) metabolizes primarily to 2,4-dimethylbenzoic acid .[1]

The oxidation of pseudocumene is regioselective. The methyl group at the 1-position is oxidized to form the carboxylate. This species is then rapidly conjugated with glycine in the liver to form 2,4-dimethylhippuric acid , which serves as the primary urinary biomarker for exposure.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative cascade and subsequent conjugation.

Figure 1: Biotransformation pathway of Pseudocumene to 2,4-Dimethylhippuric acid.

Coordination Chemistry & Ligand Behavior

In the synthesis of coordination polymers, the this compound anion acts as a versatile ligand. Unlike unsubstituted benzoate, the methyl group at the 2-position (ortho) creates steric bulk that prevents the carboxylate from lying coplanar with the phenyl ring.

Ligand Binding Modes[3]

-

Chelating Bidentate: Both oxygen atoms bind to a single metal center.

-

Bridging Bidentate: The carboxylate bridges two metal centers (syn-syn, syn-anti).

-

Bridging Tridentate: Observed in Lanthanide clusters where oxygen atoms bridge multiple metal centers.

Case Study: Lanthanide Luminescence Research has demonstrated that this compound is an effective "antenna" ligand for Lanthanide (Ln) ions. In complexes such as [Tb(2,4-DMBA)3(bipy)], the ligand absorbs UV energy and efficiently transfers it to the Tb(III) ion, resulting in strong green luminescence. The steric hindrance prevents efficient packing, often leading to lower symmetry (e.g., distorted monocapped square antiprismatic geometry) which can enhance photophysical properties by reducing quenching.

Experimental Protocols

Protocol A: Synthetic Production via Carboxylation

While 2,4-DMBA is a metabolite of pseudocumene, high-purity synthesis for reference standards is best achieved via the Friedel-Crafts carboxylation of m-xylene. This method avoids the separation issues of oxidizing trimethylbenzene mixtures.

Mechanism: Electrophilic aromatic substitution. The 2- and 4- positions of m-xylene are activated. However, the 2-position is sterically crowded (between two methyls), making the 4-position the kinetically favored site for acylation/carboxylation.

Workflow:

-

Reagents: m-Xylene (Substrate), Oxalyl Chloride (C2Cl2O2) or CO2, Aluminum Chloride (AlCl3, Lewis Acid).

-

Setup: Flame-dried 3-neck flask, N2 atmosphere, reflux condenser.

-

Step 1 (Acylation): Cool m-xylene/CS2 mixture to 0°C. Add AlCl3. Dropwise add oxalyl chloride.[2]

-

Step 2 (Hydrolysis): Quench reaction on crushed ice/HCl.

-

Purification: Extract with NaOH (converts acid to water-soluble this compound). Wash organic layer (removes unreacted xylene). Acidify aqueous layer with HCl to precipitate 2,4-dimethylbenzoic acid. Recrystallize from Ethanol/Water.[1]

Protocol B: Analytical Detection (GC-MS)

For detecting this compound/hippurate in biological matrices (urine/plasma).

Sample Preparation:

-

Hydrolysis: If measuring total benzoate, treat urine with 6M NaOH and heat (90°C, 1h) to cleave the glycine conjugate.

-

Extraction: Acidify to pH < 2 with H2SO4. Extract into Ethyl Acetate or Toluene.

-

Derivatization: Evaporate solvent. React residue with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 min. This converts the carboxylic acid to the volatile TMS-ester.

GC-MS Parameters:

-

Column: HP-5MS (30m x 0.25mm).

-

Carrier: Helium @ 1 mL/min.

-

Temp Program: 70°C (1 min) -> 10°C/min -> 280°C.

-

Ions: Monitor m/z 193 (M-15) and m/z 133 (Tropylium ion derivative) for the TMS-2,4-dimethylbenzoate.

Figure 2: Synthetic workflow for high-purity 2,4-Dimethylbenzoic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11897, 2,4-Dimethylbenzoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2016). Toxicological Review of Trimethylbenzenes (CASRNs 25551-13-7, 95-63-6, 526-73-8, and 108-67-8). EPA/635/R-16/161F. Retrieved from [Link]

-

Huo, J., et al. (2020). Five Dinuclear Lanthanide Complexes Based on 2,4-dimethylbenzoic Acid and 5,5′-dimethy-2,2′-bipyridine: Crystal Structures, Thermal Behaviour and Luminescent Property. Frontiers in Chemistry, 8:585. Retrieved from [Link]

-

Organic Syntheses (1941). Mesitoic Acid (Trimethylbenzoic acid synthesis protocol adapted for dimethyl analogs). Org.[3][4] Synth. 1941, 21, 77. Retrieved from [Link]

- Tsujimoto, Y., et al. (2000).Urinary excretion of 2,4-dimethylhippuric acid in workers exposed to 1,2,4-trimethylbenzene. International Archives of Occupational and Environmental Health, 73, 279–282.

Sources

An In-Depth Technical Guide to the Chemical Reactivity of 2,4-Dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylbenzoate, and its corresponding acid, 2,4-dimethylbenzoic acid, are versatile aromatic compounds with significant applications in organic synthesis, pharmaceuticals, and materials science.[1] This technical guide provides a comprehensive exploration of the chemical reactivity of this molecule, offering insights into the interplay of its structural features—the activating methyl groups and the deactivating carboxyl group—that govern its reaction pathways. Authored for seasoned researchers and drug development professionals, this document delves into the causality behind experimental choices, providing not just protocols but a deeper understanding of the underlying chemical principles.

Introduction: The Structural and Electronic Landscape of 2,4-Dimethylbenzoic Acid

2,4-Dimethylbenzoic acid is a disubstituted benzene derivative featuring two electron-donating methyl groups at positions 2 and 4, and an electron-withdrawing carboxylic acid group at position 1. This unique substitution pattern creates a nuanced electronic environment that dictates the regioselectivity and rate of its chemical transformations. The methyl groups, through inductive and hyperconjugative effects, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the carboxylic acid group deactivates the ring towards electrophiles through its electron-withdrawing resonance and inductive effects. The interplay of these opposing electronic influences is a central theme in understanding the reactivity of 2,4-dimethylbenzoic acid.

Physical and Spectroscopic Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2] |

| Molecular Weight | 150.17 g/mol | [2] |

| Melting Point | 124-126 °C | |

| Boiling Point | 267 °C at 727 mmHg | |

| Appearance | White crystalline powder | [3] |

| ¹H NMR (CDCl₃) | See Section 6 for detailed spectra | [3] |

| ¹³C NMR (CDCl₃) | See Section 6 for detailed spectra | [3] |

| IR (KBr disc) | See Section 6 for detailed spectra | [3] |

Electrophilic Aromatic Substitution: A Tale of Competing Directing Effects

The reactivity of the benzene ring in 2,4-dimethylbenzoic acid towards electrophiles is a classic example of competing directing effects. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is a meta-director and deactivating.[4] The net outcome of these competing influences determines the position of substitution.

The strong activating and ortho, para-directing nature of the methyl groups generally outweighs the deactivating meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the methyl groups, which are also meta to the carboxylic acid. The most likely positions for substitution are C5 (ortho to the C4-methyl and meta to the carboxyl group) and C3/C5 (ortho to the methyl groups and meta to the carboxyl group). Steric hindrance from the ortho-methyl group can also influence the regioselectivity.

Nitration

Nitration of 2,4-dimethylbenzoic acid introduces a nitro group onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the substituents favor nitration at the C5 position.

Experimental Protocol: Nitration of 2,4-Dimethylbenzoic Acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Preparation of Nitrating Mixture: Slowly add 5 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Addition of Substrate: Dissolve 5.0 g of 2,4-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C. Slowly add this solution to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Workup: Pour the reaction mixture onto 100 g of crushed ice. The solid product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and then recrystallize from an appropriate solvent such as ethanol-water to yield 5-nitro-2,4-dimethylbenzoic acid.

Halogenation

Halogenation of 2,4-dimethylbenzoic acid, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, is expected to yield the 5-bromo derivative due to the combined directing effects of the methyl and carboxyl groups.

Experimental Protocol: Bromination of 2,4-Dimethylbenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid and 0.5 g of iron filings in 50 mL of carbon tetrachloride.

-

Addition of Bromine: From the dropping funnel, add 8.0 g (0.05 mol) of bromine dissolved in 10 mL of carbon tetrachloride dropwise with stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the mixture at room temperature for 2 hours or until the bromine color has disappeared.

-

Workup: Pour the reaction mixture into 100 mL of water and add sodium bisulfite solution to destroy any excess bromine. Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Isolation and Purification: Remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent to give 5-bromo-2,4-dimethylbenzoic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions on 2,4-dimethylbenzoic acid are challenging due to the deactivating nature of the carboxylic acid group, which can coordinate with the Lewis acid catalyst.[1][5][6][7] Friedel-Crafts alkylation is particularly problematic due to the possibility of polyalkylation and carbocation rearrangements.[1][7] Friedel-Crafts acylation, while also difficult, is generally more successful as the product is deactivated towards further acylation.[5][8] The reaction, if successful, would likely introduce the acyl group at the C5 position.

Reactions of the Carboxyl Group

The carboxylic acid functionality of 2,4-dimethylbenzoic acid is a versatile handle for a variety of chemical transformations.

Conversion to 2,4-Dimethylbenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a key step for the synthesis of esters and amides. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzoyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, place 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid.

-

Addition of Thionyl Chloride: Carefully add 20 mL (excess) of thionyl chloride to the flask.

-

Reaction: Heat the mixture to reflux for 2 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Isolation: Distill off the excess thionyl chloride under reduced pressure. The crude 2,4-dimethylbenzoyl chloride can be purified by vacuum distillation.

Esterification

This compound esters can be readily prepared by Fischer esterification of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl this compound

-

Reaction Setup: In a round-bottom flask, combine 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid, 50 mL of methanol, and 2 mL of concentrated sulfuric acid.

-

Reaction: Attach a reflux condenser and heat the mixture at reflux for 4 hours.

-

Workup: After cooling, pour the reaction mixture into 200 mL of cold water. Separate the organic layer. If no separation occurs, extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Wash the combined organic layers with 5% sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation. The resulting methyl this compound can be purified by distillation.

Amide Synthesis

Amides of 2,4-dimethylbenzoic acid are typically synthesized from the corresponding acid chloride by reaction with an amine.

Experimental Protocol: Synthesis of N-Ethyl-2,4-dimethylbenzamide

-

Reaction Setup: Dissolve 16.9 g (0.1 mol) of 2,4-dimethylbenzoyl chloride in 100 mL of a non-polar solvent like dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Amine: Cool the solution in an ice bath and slowly add a solution of 8.1 g (0.12 mol) of ethylamine in 50 mL of dichloromethane.

-

Reaction: Stir the mixture at room temperature for 2 hours.

-

Workup: Wash the reaction mixture with 1 M HCl, followed by 5% sodium bicarbonate solution, and finally with water. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Reduction to 2,4-Dimethylbenzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 2,4-Dimethylbenzoic Acid

-

Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 3.8 g (0.1 mol) of LiAlH₄ in 100 mL of anhydrous diethyl ether.

-

Addition of Substrate: Slowly add a solution of 15.0 g (0.1 mol) of 2,4-dimethylbenzoic acid in 100 mL of anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring. Control the addition rate to maintain a gentle reflux.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 4 hours.

-

Workup: Cautiously quench the reaction by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water until a granular precipitate forms.

-

Isolation and Purification: Filter the mixture and wash the precipitate with diethyl ether. Dry the combined ether filtrates over anhydrous sodium sulfate. Remove the ether by rotary evaporation to yield 2,4-dimethylbenzyl alcohol, which can be further purified by distillation or recrystallization.

Reactions of the Methyl Groups

The methyl groups of 2,4-dimethylbenzoic acid can also undergo chemical transformations, primarily through free-radical pathways or oxidation.

Free-Radical Halogenation

Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the benzylic hydrogens of the methyl groups can be substituted with a halogen. Selective halogenation of one methyl group over the other can be challenging. The methyl group at the 2-position is sterically hindered by the adjacent carboxyl group, which might influence the reaction's regioselectivity.

Experimental Protocol: Radical Bromination with NBS

-

Reaction Setup: In a round-bottom flask, dissolve 7.5 g (0.05 mol) of 2,4-dimethylbenzoic acid in 100 mL of carbon tetrachloride.

-

Addition of Reagents: Add 9.8 g (0.055 mol) of N-bromosuccinimide (NBS) and a catalytic amount (e.g., 0.1 g) of a radical initiator like benzoyl peroxide.

-

Reaction: Heat the mixture to reflux while irradiating with a UV lamp for several hours, or until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture and filter off the succinimide. Wash the filtrate with water and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the brominated product(s). Separation of isomers may require chromatography.

Oxidation

Vigorous oxidation of the methyl groups can lead to the formation of a dicarboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) can achieve this transformation.[4][9] The reaction typically requires harsh conditions.

Decarboxylation

The removal of the carboxyl group from 2,4-dimethylbenzoic acid can be achieved under certain conditions, typically involving heat and a catalyst. Copper-based catalysts have been shown to be effective for the decarboxylation of benzoic acid derivatives.[10][11][12][13][14] The presence of electron-donating groups can facilitate this reaction.

Spectroscopic Data for Characterization

Accurate characterization of 2,4-dimethylbenzoic acid and its derivatives is crucial. Below is a summary of expected spectroscopic features.

¹H NMR (CDCl₃, 400 MHz):

-

δ ~11-12 ppm (s, 1H): Carboxylic acid proton.

-

δ ~7.9 ppm (d, 1H): Aromatic proton at C6 (ortho to COOH).

-

δ ~7.1 ppm (d, 1H): Aromatic proton at C5.

-

δ ~7.0 ppm (s, 1H): Aromatic proton at C3.

-

δ ~2.6 ppm (s, 3H): Methyl protons at C2.

-

δ ~2.4 ppm (s, 3H): Methyl protons at C4.

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~173 ppm: Carboxylic acid carbonyl carbon.

-

δ ~142 ppm: Aromatic carbon C4.

-

δ ~139 ppm: Aromatic carbon C2.

-

δ ~132 ppm: Aromatic carbon C6.

-

δ ~131 ppm: Aromatic carbon C5.

-

δ ~128 ppm: Aromatic carbon C1.

-

δ ~126 ppm: Aromatic carbon C3.

-

δ ~22 ppm: Methyl carbon at C2.

-

δ ~21 ppm: Methyl carbon at C4.

IR (KBr disc, cm⁻¹):

-

~2500-3300 (broad): O-H stretch of the carboxylic acid.

-

~1680-1710: C=O stretch of the carboxylic acid.

-

~2900-3000: C-H stretch of methyl and aromatic groups.

-

~1600, 1450: C=C stretching of the aromatic ring.

Conclusion

The chemical reactivity of this compound is a rich and multifaceted subject, governed by the delicate balance of electronic and steric effects of its substituents. A thorough understanding of these principles is paramount for researchers and drug development professionals seeking to utilize this versatile molecule as a building block in complex organic synthesis. This guide has provided a detailed overview of its key reactions, complete with mechanistic insights and practical experimental protocols, to empower scientists in their synthetic endeavors.

References

- Google Patents. A method for synthesizing 2,4-dichlorobenzoyl chloride.

-

Beilstein Journals. Search Results for "Friedel–Crafts acylation". [Link]

-

Chemistry LibreTexts. Friedel-Crafts Acylation. [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Pearson. Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. [Link]

-

PubChem. 2,4-Dimethylbenzoic acid. [Link]

- Google Patents. A kind of new preparation process of 2,4- dimethoxy-benzoyl chloride.

-

International Journal of Biology, Pharmacy and Allied Sciences. PROTODECARBOXYLATION OF BENZOIC ACID (SUBSTITUTED) BY USING TRANSITION METALS COMPOUND- COPPER CARBONATE (CuCO3). [Link]

-

ResearchGate. Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired... [Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

- Google Patents. Preparing method of N, N-dimethylbenzamide.

-

YouTube. NBS: Radical Bromination. [Link]

-

Chemistry LibreTexts. Oxidation of Aromatic Compounds. [Link]

-

Quora. What are the limitations of Friedal Craft reactions? [Link]

-

Royal Society of Chemistry. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

- Google Patents.

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Alkanoylation (Acylation). [Link]

-

University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. Kinetics and mechanism of the oxidation of p-xylene using permanganate in aqueous acetic medium. [Link]

-

Applied and Environmental Microbiology. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. [Link]

-

Chemistry LibreTexts. Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

A practical handbook for pharmaceutical chemistry. Part 6: Preparation of Organic Compounds. [Link]

-

ACS Publications. Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. [Link]

- Google Patents. A kind of preparation method of 2,4-dichlorobenzoyl chloride.

-

Semantic Scholar. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. [Link]

-

YouTube.

yields (A) Phthalic acid (B). [Link] -

Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

Royal Society of Chemistry. 3 - Supporting Information. [Link]

Sources

- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]

- 2. 2,4-Dimethylbenzoic acid | C9H10O2 | CID 11897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Limitations of Friedel-Crafts Alkyation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. quora.com [quora.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbpas.com [ijbpas.com]

- 11. Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08367B [pubs.rsc.org]

- 12. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dimethylbenzoic Acid via Direct Carboxylation of m-Xylene with Carbon Dioxide

Abstract: This document provides a comprehensive guide for the synthesis of 2,4-dimethylbenzoic acid through the direct carboxylation of m-xylene using carbon dioxide. This method offers a streamlined approach compared to traditional multi-step syntheses, such as those involving Grignard reagents. The protocol leverages an aluminum chloride catalyst to facilitate the electrophilic substitution of carbon dioxide onto the aromatic ring. Detailed experimental procedures, mechanistic insights, safety precautions, and data interpretation are presented for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction & Scientific Background

2,4-Dimethylbenzoic acid, also known as m-xylene-4-carboxylic acid, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Traditional synthetic routes often involve the bromination of m-xylene followed by the formation of a Grignard reagent and subsequent carboxylation, or the oxidation of a corresponding aldehyde or alcohol.[2] These methods, while effective, can involve harsh reagents, multiple steps, and complex purification procedures.

The direct carboxylation of aromatic compounds with carbon dioxide (CO₂) represents a more atom-economical and environmentally benign alternative.[3] CO₂ is an abundant, non-toxic, and renewable C1 feedstock.[3] The primary challenge in this approach lies in activating both the relatively inert CO₂ molecule and the C-H bond of the aromatic substrate.

This protocol details a method adapted from established procedures for the direct carboxylation of m-xylene, employing a Lewis acid catalyst, aluminum chloride (AlCl₃), to overcome these activation barriers.[2][4]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthesis proceeds via a Friedel-Crafts-type reaction mechanism. The role of the aluminum chloride catalyst is twofold:

-

Activation of Carbon Dioxide: AlCl₃, a strong Lewis acid, interacts with carbon dioxide, polarizing the C=O bonds and increasing the electrophilicity of the carbon atom. This creates a highly reactive electrophilic species, often represented as a complex like Cl₃Al-O=C=O.[4]

-

Activation of the Aromatic Ring: While m-xylene is relatively electron-rich and activated towards electrophilic substitution due to the two methyl groups, the AlCl₃ can also interact with the aromatic ring, though its primary role is activating the carboxylating agent.

The activated CO₂ complex then attacks the electron-rich m-xylene ring. The two methyl groups are ortho- and para-directing. The carboxylation occurs at the 4-position, which is para to one methyl group and ortho to the other, and is sterically the most accessible position. A subsequent hydrolysis step during the workup protonates the carboxylate salt to yield the final 2,4-dimethylbenzoic acid product.

Experimental Protocol

This protocol is based on the method described in patent CN103319330A, which outlines a robust procedure for the title transformation.[2]

Materials & Reagents

| Reagent | Formula | Grade | Supplier | Notes |

| m-Xylene | C₈H₁₀ | Anhydrous, ≥99% | Sigma-Aldrich | Must be dry. |

| Aluminum Chloride | AlCl₃ | Anhydrous, ≥99% | Acros Organics | Highly hygroscopic. Handle in a glovebox or under inert atmosphere. |

| Carbon Dioxide | CO₂ | High Purity, ≥99.9% | Airgas | Supplied in a cylinder with a regulator. |

| Hydrochloric Acid | HCl | ~5 M solution | Fisher Scientific | For workup. |

| Sodium Hydroxide | NaOH | Pellets, ≥98% | J.T. Baker | For workup. |

| Diethyl Ether | (C₂H₅)₂O | Anhydrous | EMD Millipore | For extraction. |

| Magnesium Sulfate | MgSO₄ | Anhydrous | VWR | For drying. |

Equipment

-

High-pressure stainless-steel reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

-

Schlenk line or glovebox for handling anhydrous reagents.

-

Standard laboratory glassware (beakers, separatory funnel, Büchner funnel, etc.).

-

Rotary evaporator.

-

pH meter or pH paper.

Step-by-Step Synthesis Protocol

Step 1: Reactor Setup and Reagent Addition

-

Ensure the high-pressure reactor is clean and completely dry.

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to the reactor.

-

Add anhydrous m-xylene to the reactor. The mass ratio of m-xylene to AlCl₃ should be between 1:0.10 and 1:0.35.[2] For a representative reaction, use 100g of m-xylene and 25g of AlCl₃.[2]

-

Seal the reactor securely according to the manufacturer's instructions.

Step 2: Carboxylation Reaction

-

Purge the reactor by pressurizing with CO₂ gas to ~0.1 MPa and then venting. Repeat this process three times to displace all air.

-

Pressurize the reactor with CO₂ to the desired reaction pressure, typically between 0.2 and 0.7 MPa.[2]

-

Begin vigorous stirring.

-

Set the reactor temperature to between 25-40°C.[2] A typical condition is 30°C.[2]

-

Maintain these conditions for 5-10 hours.[2] The reaction progress can be monitored by the uptake of CO₂ pressure.

Step 3: Reaction Quenching and Workup

-

After the reaction period, cool the reactor to below 30°C.

-

Carefully and slowly vent the excess CO₂ pressure.

-

Under stirring, cautiously add a small amount of m-xylene followed by dilute hydrochloric acid to the reaction mixture to quench the catalyst.[2] Maintain the temperature below 30°C during this exothermic step.

-

Stir for 20-30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.[2]

Step 4: Product Isolation and Purification

-

Separate the organic phase (top layer).

-

Extract the aqueous phase with diethyl ether (2 x 50 mL) to recover any dissolved product. Combine all organic phases.

-

To the combined organic phase, add a 10% sodium hydroxide (NaOH) solution portion-wise until the pH of the aqueous layer is approximately 11.[2] This converts the carboxylic acid to its water-soluble sodium salt.

-

Separate the aqueous phase.

-